Remoxipride

Catalog No.
S541200
CAS No.
80125-14-0
M.F
C16H23BrN2O3
M. Wt
371.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Remoxipride

CAS Number

80125-14-0

Product Name

Remoxipride

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide

Molecular Formula

C16H23BrN2O3

Molecular Weight

371.27 g/mol

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1

InChI Key

GUJRSXAPGDDABA-NSHDSACASA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC

Solubility

74 mg/L
1.27e-01 g/L

Synonyms

(S)-3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide, Anhydrous, Remoxipride Hydrochloride, FLA-731, FLA731, Hydrochloride Anhydrous, Remoxipride, Hydrochloride, Remoxipride, Monohydrochloride Monohydrate, Remoxipride, Monohydrochloride, Remoxipride, Remoxipride, Remoxipride Hydrochloride, Remoxipride Hydrochloride Anhydrous, Remoxipride Monohydrochloride, Remoxipride Monohydrochloride Monohydrate, Remoxipride Monohydrochloride, (R)-Isomer, Remoxipride, (R)-Isomer

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC

Description

The exact mass of the compound Remoxipride is 370.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 74 mg/l1.27e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Bromobenzoates. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.1

Exact Mass

370.0892

LogP

2.1
2.1 (LogP)
2.9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0223RD59PE

Related CAS

117591-79-4 (mono-hydrochloride monohydrate)
73220-03-8 (mono-hydrochloride)

Drug Indication

Remoxipride is an atypical antipsychotic once used for the treatment of schizophrenia.

Pharmacology

Remoxipride, a substituted benzamide, is a selective D2 receptor antagonist. It has been shown to be effective in the treatment of schizophrenia. Some antipsychotics block domapinergic receptors as well as cholinergic, noradrenergic and histaminergic receptors. Remoxipride was developed to act specifically on the dopamine D2 receptor. As a consequence, several undesired side effects can occur. Patients often feel they are not taking any antipsychotic drug. It has a potent affinity for the sigma receptor, but it is unclear whether it is a sigma agonist or antagonist. The contribution of this property to its clinical profile is unknown. Blocking the D2 dopamine receptor is known to cause relapse in patients that have achieved remission from depression, and such blocking also counteracts the effectiveness of SSRI medication.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AL - Benzamides
N05AL04 - Remoxipride

Mechanism of Action

Remoxipride acts as an antagonist at the D2 dopamine receptor. It is believed that overactivity of dopamine systems in the mesolimbic pathway may contribute to the "positive symptoms" of schizophrenia (such as delusions and hallucinations), whereas problems with dopamine function in the mesocortical pathway may be responsible for the "negative symptoms", such as avolition, flat emotional response and alogia. Therefore, by decreasing the levels of dopamine in these pathways, it is thought that remoxipride is able to reduce the symptoms of schizophrenia, particularily the "positive symptoms".

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

80125-14-0

Wikipedia

Remoxipride

Biological Half Life

The half life of remoxipride in patients with normal creatinine clearance is 5.1 ± 1.6 h, in patients with moderate renal impairment is 6.1 ± 2.6 h, and in patients with severe renal impairment is 9.9 ± 3.8 h.

Dates

Modify: 2023-08-15
1: Yisak W, Farde L, von Bahr C, Nilsson LB, Fredriksson G, Ogenstad S. Interaction study between remoxipride and biperiden. Psychopharmacology (Berl). 1993;111(1):27-32. PubMed PMID: 7870930.
2: Ma G, Friberg LE, Movin-Osswald G, Karlsson MO. Comparison of the agonist-antagonist interaction model and the pool model for the effect of remoxipride on prolactin. Br J Clin Pharmacol. 2010 Dec;70(6):815-24. doi: 10.1111/j.1365-2125.2010.03758.x. PubMed PMID: 21175437; PubMed Central PMCID: PMC3014065.
3: Stevens J, Ploeger BA, van der Graaf PH, Danhof M, de Lange EC. Systemic and direct nose-to-brain transport pharmacokinetic model for remoxipride after intravenous and intranasal administration. Drug Metab Dispos. 2011 Dec;39(12):2275-82. doi: 10.1124/dmd.111.040782. Epub 2011 Sep 8. PubMed PMID: 21903866.
4: Widerlöv E, Andersson U, von Bahr C, Nilsson MI. Pharmacokinetics and effects on prolactin of remoxipride in patients with tardive dyskinesia. Psychopharmacology (Berl). 1991;103(1):46-9. PubMed PMID: 1672458.
5: Lapierre YD, Ancill R, Awad G, Bakish D, Beaudry P, Bloom D, Chandrasena R, Das M, Durand C, Elliott D, et al. A dose-finding study with remoxipride in the acute treatment of schizophrenic patients. J Psychiatry Neurosci. 1992 Oct;17(4):134-45. PubMed PMID: 1450186; PubMed Central PMCID: PMC1188438.
6: Wålinder J, Holm AC. Experiences of long-term treatment with remoxipride: efficacy and tolerability. Acta Psychiatr Scand Suppl. 1990;358:158-63. PubMed PMID: 1978477.
7: Lewander T. Overcoming the neuroleptic-induced deficit syndrome: clinical observations with remoxipride. Acta Psychiatr Scand Suppl. 1994;380:64-7. Review. PubMed PMID: 7914053.
8: Rammsayer T, Gallhofer B. Remoxipride versus haloperidol in healthy volunteers: psychometric performance and subjective tolerance profiles. Int Clin Psychopharmacol. 1995 Mar;10(1):31-7. PubMed PMID: 7622802.
9: Movin-Osswald G, Hammarlund-Udenaes M, Von Bahr C, Eneroth P, Walton-Bowen K. Influence of the dosing interval on prolactin release after remoxipride. Br J Clin Pharmacol. 1995 May;39(5):503-10. PubMed PMID: 7669486; PubMed Central PMCID: PMC1365057.
10: Ogren SO, Florvall L, Hall H, Magnusson O, Angeby-Möller K. Neuropharmacological and behavioural properties of remoxipride in the rat. Acta Psychiatr Scand Suppl. 1990;358:21-6. Review. PubMed PMID: 1978483.
11: Vartiainen H, Leinonen E, Putkonen A, Lang S, Hagert U, Tolvanen U. A long-term study of remoxipride in chronic schizophrenic patients. Acta Psychiatr Scand. 1993 Feb;87(2):114-7. PubMed PMID: 8447237.
12: Keks N, McGrath J, Lambert T, Catts S, Vaddadi K, Burrows G, Varghese F, George T, Hustig H, Burnett P, et al. The Australian multicentre double-blind comparative study of remoxipride and thioridazine in schizophrenia. Acta Psychiatr Scand. 1994 Nov;90(5):358-65. PubMed PMID: 7872041.
13: Ogren SO, Hall H, Köhler C, Magnusson O, Lindbom LO, Angeby K, Florvall L. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain. Eur J Pharmacol. 1984 Jul 20;102(3-4):459-74. PubMed PMID: 6149133.
14: Phanjoo AL, Link C. Remoxipride versus thioridazine in elderly psychotic patients. Acta Psychiatr Scand Suppl. 1990;358:181-5. PubMed PMID: 1978481.
15: den Boer JA, Westenberg HG. Atypical neuroleptics in acute schizophrenia: a double-blind comparative study of remoxipride and haloperidol. Psychopharmacol Bull. 1990;26(1):99-107. PubMed PMID: 1973547.
16: Yisak W, von Bahr C, Farde L, Grind M, Mattila M, Ogenstad S. Drug interaction studies with remoxipride. Acta Psychiatr Scand Suppl. 1990;358:58-62. PubMed PMID: 1978492.
17: Movin-Osswald G, Hammarlund-Udenaes M. Prolactin release after remoxipride by an integrated pharmacokinetic-pharmacodynamic model with intra- and interindividual aspects. J Pharmacol Exp Ther. 1995 Aug;274(2):921-7. PubMed PMID: 7636755.
18: Ahlenius S, Ericson E, Hillegaart V, Nilsson LB, Salmi P, Wijkström A. In vivo effects of remoxipride and aromatic ring metabolites in the rat. J Pharmacol Exp Ther. 1997 Dec;283(3):1356-66. PubMed PMID: 9400011.
19: King DJ, Blomqvist M, Cooper SJ, Doherty MM, Mitchell MJ, Montgomery RC. A placebo controlled trial of remoxipride in the prevention of relapse in chronic schizophrenia. Psychopharmacology (Berl). 1992;107(2-3):175-9. PubMed PMID: 1352050.
20: van den Brink WJ, Wong YC, Gülave B, van der Graaf PH, de Lange EC. Revealing the Neuroendocrine Response After Remoxipride Treatment Using Multi-Biomarker Discovery and Quantifying It by PK/PD Modeling. AAPS J. 2017 Jan;19(1):274-285. doi: 10.1208/s12248-016-0002-3. Epub 2016 Oct 26. PubMed PMID: 27785749.

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